1-Acetyl-6-ethylpiperidin-2-one
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Overview
Description
1-Acetyl-6-ethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an acetyl group at the first position and an ethyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-ethylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-ethylpiperidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Acetyl-6-ethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Piperidine: The parent compound of 1-Acetyl-6-ethylpiperidin-2-one, known for its wide range of biological activities.
6-Ethylpiperidin-2-one: A precursor in the synthesis of this compound.
1-Acetylpiperidin-2-one: Similar structure but lacks the ethyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of both acetyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-acetyl-6-ethylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNVPIPWINXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)N1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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